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n-Heptyl 2-Heptyl Phthalate

Cat. No.: B1153537
M. Wt: 362.5
Attention: For research use only. Not for human or veterinary use.
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Description

n-Heptyl 2-Heptyl Phthalate is a phthalate ester compound utilized in scientific research primarily as a plasticizer and additive . Phthalates are industrial chemicals of significant research interest due to their widespread use and potential health effects. Studies on related phthalates show they can act as endocrine-disrupting chemicals, with research indicating their association with adverse neurodevelopmental outcomes, such as attention-deficit/hyperactivity disorder (ADHD) behaviors in children . Investigations into the mechanisms of phthalates have revealed that they can induce reproductive disorders at multiple levels by modifying the release of hypothalamic, pituitary, and peripheral hormones . At the intracellular level, phthalates can interfere with nuclear receptors, membrane receptors, and intracellular signaling pathways, thereby modulating gene expression associated with reproduction and other biological processes . Research using this and similar compounds is vital for understanding the intricate biological impacts of plasticizer exposure. This makes this compound a valuable tool for toxicological studies, environmental health research, and investigations into the mechanisms of endocrine disruption.

Properties

Molecular Formula

C₂₂H₃₄O₄

Molecular Weight

362.5

Synonyms

1,2-Benzenedicarboxylic Acid 1-Heptyl 2-(1-Methylhexyl) Ester; 

Origin of Product

United States

Synthetic Methodologies and Industrial Production of N Heptyl 2 Heptyl Phthalate

General Principles of Phthalate (B1215562) Ester Synthesis from Phthalic Anhydride (B1165640) and Alcohols

Phthalate esters, a significant class of compounds derived from phthalic acid, are primarily synthesized through the esterification of phthalic anhydride with specific alcohols. nih.gov This process, a type of Fischer esterification, is a fundamental reaction in industrial organic chemistry for producing plasticizers. nih.gov The general chemical structure of these esters consists of a rigid, planar aromatic ring from the phthalic acid and two side chains derived from the alcohols, which can be identical or different. nih.gov

The synthesis is typically a two-step process conducted in a single pot. researchgate.netwikipedia.org The first step involves a facile addition-displacement pathway where one molecule of alcohol reacts with phthalic anhydride to form a phthalate monoester. researchgate.netwikipedia.org

Step 1: Monoester Formation C₆H₄(CO)₂O + ROH → C₆H₄(CO₂H)CO₂R wikipedia.org

The second esterification to form the diester is more challenging and is an equilibrium reaction. researchgate.netwikipedia.org This step necessitates the removal of water to drive the reaction to completion and achieve a high yield of the desired dialkyl phthalate. wikipedia.org

Step 2: Diester Formation C₆H₄(CO₂H)CO₂R + ROH ⇌ C₆H₄(CO₂R)₂ + H₂O wikipedia.org

Catalytic Systems Employed in Phthalate Esterification Processes

The esterification of phthalic anhydride is generally catalyzed to achieve commercially viable reaction rates and yields. A wide array of catalytic systems has been developed and employed for this purpose. Traditionally, mineral acids such as sulfuric acid, hydrochloric acid, and phosphoric acid have been used. researchgate.net

More contemporary and efficient catalytic systems have also been implemented in industrial processes. These include Lewis acids, solid acids, and organometallic compounds, which offer advantages in terms of selectivity, reusability, and milder reaction conditions.

Below is a table summarizing various catalysts used in phthalate ester synthesis.

Catalyst TypeSpecific ExamplesReference(s)
Mineral Acids Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl), Phosphoric Acid researchgate.net, cu.edu.tr
Lewis Acids Ferric Chloride (FeCl₃) researchgate.net
Organometallic Compounds Titanium tetrabutoxide (Ti(OBu)₄) researchgate.net
Solid Acids / Heterogeneous Catalysts Zeolites, p-Toluenesulfonic acid, SO₄²⁻/MoO₃-TiO₂ researchgate.net, cu.edu.tr

Specific Approaches for n-Heptyl 2-Heptyl Phthalate Production

While detailed manufacturing processes specifically for this compound are not extensively documented in publicly available literature, its synthesis would follow the general principles of phthalate esterification. The production would involve the reaction of phthalic anhydride with a mixture of n-heptyl alcohol and 2-heptyl alcohol.

A highly relevant analogue is the synthesis of di(2-propyl heptyl) phthalate (DPHP), a specific isomer of di-isodecyl phthalate, which provides a clear model for the production of branched, high molecular weight phthalates. cpsc.gov The synthesis of DPHP is achieved by reacting phthalic anhydride with 2-propyl-1-heptanol. researchgate.net

In one detailed method, the optimal conditions for DPHP synthesis were established as:

Catalyst: Titanium tetrabutoxide (Ti(OBu)₄) at a concentration of 0.1% by weight. researchgate.net

Reactant Ratio: A molar ratio of 2.5:1 for 2-propyl-1-heptanol to phthalic anhydride. researchgate.net

Temperature: A reaction temperature of 220°C. researchgate.net

Time: A reaction time of 4 hours. researchgate.net

Under these conditions, the esterification yield can reach up to 99%. researchgate.net An alternative patented method involves a multi-stage heating process using activated carbon initially, followed by the addition of another catalyst at a higher temperature, and subsequent purification steps including neutralization and vacuum dealcoholization. google.com The commercial manufacturing of DPHP is typically conducted in a closed system, where unreacted alcohol is recovered and reused, and the final product is purified by vacuum distillation or with activated charcoal to achieve a purity of 99% or greater. cpsc.gov

Industrial Applications and Primary Production Sources of the Chemical Compound

Phthalate esters are produced in high volumes annually, with a primary application as plasticizers, particularly for polyvinyl chloride (PVC) resins. nih.govwikipedia.orgcpsc.gov These compounds are added to polymers to enhance their flexibility, workability, and durability. nih.gov High molecular weight phthalates, such as this compound and its isomers, are crucial in this industry. nih.govcpsc.gov

The labeled analogue, this compound-d4, is noted for its use as a plasticizer and additive. chemicalbook.com Given its structure, this compound is expected to function as a high molecular weight plasticizer, used in applications requiring permanence and low volatility.

The closely related compound, di(2-propylheptyl) phthalate (DPHP), is used as a plasticizer for PVC and vinyl chloride copolymers and has been used as a replacement for other linear phthalates. cpsc.gov Major chemical companies are involved in the production of these high molecular weight phthalates. For example, BASF is a major producer of DPHP, with a significant production capacity. cpsc.gov

The principal applications for this class of chemical compounds are summarized in the table below.

ApplicationIndustryFunctionReference(s)
Plasticizer Polymer IndustryIncreases flexibility and workability of PVC and other resins. nih.gov, cpsc.gov
Additive Various ManufacturingUsed as a component in complex formulations. chemicalbook.com
Synthetic Base Stocks LubricantsUsed for industrial lubricating oils and compressor fluids. cpsc.gov

Environmental Occurrence and Distribution of N Heptyl 2 Heptyl Phthalate

Pathways of Environmental Release from Anthropogenic Sources

No specific data is available detailing the manufacturing, use, or disposal processes that would lead to the release of n-Heptyl 2-Heptyl Phthalate (B1215562) into the environment.

Presence in Terrestrial Compartments

Soil Systems:There is no available research on the presence, concentration, or fate of n-Heptyl 2-Heptyl Phthalate in soil environments.

Until specific research is conducted and published on this compound, a detailed article on its environmental occurrence and distribution cannot be accurately compiled.

Indoor and Outdoor Dust Environments

There is no available data from the conducted research on the presence or concentration of this compound in either indoor or outdoor dust environments. Studies on other phthalates are common, but specific monitoring data for this compound is absent.

Atmospheric Detection and Transport Mechanisms

No scientific literature was identified that documents the detection of this compound in the atmosphere. Consequently, there is no information regarding its potential atmospheric transport mechanisms.

Analytical Chemistry and Quantification of N Heptyl 2 Heptyl Phthalate and Its Metabolites

Extraction and Sample Preparation Techniques for Diverse Environmental and Biological Matrices

The primary challenge in analyzing n-Heptyl 2-Heptyl Phthalate (B1215562) is its ubiquitous presence in laboratory environments, which can lead to sample contamination. cdc.gov Therefore, rigorous control measures, such as pre-washing equipment with purified solvents and baking glassware at high temperatures, are necessary to maintain a low background and ensure accurate results. cdc.gov The choice of extraction technique depends on the sample matrix and the target analyte (the parent compound or its metabolites).

Solid-phase extraction (SPE) is a widely utilized technique for preparing environmental and biological samples for phthalate analysis. oup.com The fundamental principle of SPE is to enrich and purify analytes from a sample by adsorbing them onto a solid sorbent, while interfering substances are washed away. oup.com The retained analytes are then eluted with a small volume of a suitable solvent. oup.com This technique is effective for extracting phthalates from aqueous matrices like water. oup.comresearchgate.net Polystyrene or reverse-phase C18 cartridges are commonly used sorbents for this purpose. researchgate.netmdpi.com

For water samples, the procedure typically involves passing a known volume of the sample through the SPE cartridge. researchgate.net The phthalates are retained on the solid phase, which is then washed to remove impurities. Finally, a solvent such as acetonitrile (B52724) is used to elute the concentrated phthalates, which are then prepared for chromatographic analysis. oup.com

Table 1: Examples of Solid-Phase Extraction (SPE) Conditions for Phthalate Analysis

Sorbent TypeMatrixElution SolventReference
PolystyreneWaterNot Specified researchgate.net
C18WaterAcetonitrile oup.com
Chromabond C18WaterNot Specified mdpi.com

Liquid-Liquid Extraction (LLE) is another common and effective method for isolating phthalates from liquid samples, particularly non-alcoholic beverages and aqueous solutions. nih.govresearchgate.net This technique separates compounds based on their relative solubilities in two different immiscible liquids, typically water and an organic solvent. nih.gov A solvent in which the phthalates are highly soluble, such as n-hexane, is vigorously mixed with the sample. nih.gov After mixing, the layers are allowed to separate, and the organic layer containing the extracted phthalates is collected for analysis. nih.gov The process may be repeated to improve extraction efficiency. nih.gov

The selection of the extraction solvent is a critical step. For instance, in one study, n-hexane was identified as the optimal solvent for extracting ten different phthalates from non-alcoholic beverages. nih.gov Another approach used a coacervate made of decanoic acid reverse micelles for the extraction of phthalates from water samples. researchgate.net

Table 2: Examples of Liquid-Liquid Extraction (LLE) Conditions for Phthalate Analysis

Extraction Solvent(s)MatrixKey ConditionsReference
n-HexaneNon-alcoholic beveragesVigorous shaking for 7 min, addition of NaCl solution to remove emulsion nih.gov
Tetrahydrofuran / Decanoic acidWater (tap, river, sea)Stirring for 10 min, followed by centrifugation researchgate.net
Tetrahydrofuran / HexanePolyvinyl chloride (PVC)Dissolution in THF, precipitation of polymer with hexane, filtration gcms.cz
Ethyl acetate (B1210297) / n-hexane mixture (1:2 v/v)Peach and apple juiceExtraction for 2 hours at room temperature researchgate.net

When analyzing biological samples such as urine for exposure assessment, the focus is often on the phthalate metabolites. nih.govnih.gov In the body, phthalate monoesters are often conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion. nih.gov These conjugated metabolites cannot be directly analyzed by standard chromatographic methods. Therefore, an enzymatic hydrolysis step is required to cleave the conjugate bond and release the free monoester metabolite. nih.govnih.gov

This is typically achieved by incubating the urine sample with a β-glucuronidase/arylsulfatase enzyme preparation. nih.govnih.gov Enzymes sourced from Helix pomatia have been used, but it is noted that some enzyme preparations can possess nonspecific lipase (B570770) activity that may hydrolyze phthalate diesters present as contaminants, artificially elevating the measured monoester concentration. nih.govresearchgate.net To avoid this, the use of purer enzymes, such as β-glucuronidase from E. coli K12, which is free of sulfatase/esterase activity, is recommended. researchgate.net

Chromatographic Separation Methods

Following extraction and cleanup, chromatographic techniques are employed to separate n-Heptyl 2-Heptyl Phthalate and its metabolites from other compounds in the extract and to quantify them. Gas chromatography and high-performance liquid chromatography are the most common approaches. ijres.org

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful and widely used technique for the determination of phthalates. cdc.govnih.govoregonstate.edu GC separates volatile compounds based on their passage through a capillary column. nih.gov The choice of column is critical; a common stationary phase is a 5%-phenyl-methylpolysiloxane (e.g., DB-5MS). nih.govnih.gov

In a typical GC analysis, the sample extract is injected into a heated port, where it vaporizes. An inert carrier gas, such as helium, transports the vaporized analytes through the column. nih.gov The column temperature is carefully controlled and programmed to increase over time, allowing for the separation of compounds with different boiling points and polarities. nih.govepa.gov Following separation, the analytes are detected. Mass spectrometry (MS) is the preferred detection method as it provides structural information, allowing for confident identification and quantification of the target compounds. cdc.gov In some cases, an electron capture detector (ECD) is used, although it can be more prone to interference. cdc.govepa.gov One GC-MS method developed for 31 phthalates identified a co-elution between bis(2-ethylhexyl) phthalate and diheptyl phthalate, which could be resolved by their different mass spectra. oregonstate.edu

Table 3: Examples of Gas Chromatography (GC) Conditions for Phthalate Analysis

Column TypeCarrier GasDetectorTemperature ProgramReference
DB-5 MSHeliumMass Spectrometry (MS)Initial 100°C, ramp to 280°C, then to 310°C nih.gov
Not specifiedHeliumElectron Capture Detector (ECD)Initial 150°C, ramp to 220°C, then to 275°C epa.gov
DB 5MSNot specifiedMass Spectrometry (MS)Not specified oregonstate.edu
Not specifiedNot specifiedMass Spectrometry (MS)Not specified researchgate.net

High-performance liquid chromatography (HPLC) is another cornerstone technique for phthalate analysis, and it is particularly well-suited for the quantification of non-volatile or thermally unstable metabolites. nih.govgovst.edu Isotope dilution HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is considered the most precise and appropriate method for analyzing trace levels of phthalate metabolites in biological samples. nih.govnih.gov

In HPLC, a liquid mobile phase carries the sample extract through a column packed with a solid stationary phase. govst.edu For phthalate analysis, reversed-phase chromatography with a C18 column is most common. mdpi.comgovst.eduoup.com This setup separates compounds based on their hydrophobicity. A gradient elution, where the composition of the mobile phase (e.g., mixtures of water with methanol (B129727), acetonitrile, or isopropanol) is changed over time, is often used to achieve optimal separation of multiple analytes in a single run. mdpi.comoup.com Detection is commonly performed using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (MS or MS/MS). govst.edunih.gov

Table 4: Examples of High-Performance Liquid Chromatography (HPLC) Conditions for Phthalate Analysis

Column TypeMobile PhaseDetectorModeReference
C18Methanol–waterUVIsocratic govst.edu
Poroshell 120 C18Ammonium acetate buffer / Methanol-isopropanolPDA (UV)Gradient mdpi.com
Not specifiedNot specifiedTandem Mass Spectrometry (MS/MS)Not specified nih.govnih.gov
ACE-5 C18Acetonitrile / WaterUVGradient researchgate.net

Spectrometric Detection and Identification

Spectrometric methods are central to the selective and sensitive detection of DnHpP. Mass spectrometry and ultraviolet detection are the primary techniques employed, often coupled with chromatographic separation.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone for the analysis of DnHpP. nih.gov In MS, the molecule is ionized, and the resulting charged fragments are sorted by their mass-to-charge ratio (m/z), creating a unique spectral fingerprint. For DnHpP, a characteristic fragment ion is observed at an m/z of 149. nih.gov This ion, corresponding to the protonated phthalic anhydride (B1165640), is a common feature in the mass spectra of many phthalate esters and serves as a key identifier. researchgate.net

Tandem mass spectrometry (MS/MS) enhances specificity and sensitivity by performing a second stage of mass analysis. In this technique, a specific precursor ion is selected and fragmented to produce product ions. For DnHpP, the protonated molecule ([M+H]⁺) with an m/z of 363.25 can be selected as the precursor ion. nih.gov Collision-induced dissociation of this precursor yields prominent product ions, including the one at m/z 149 and another at m/z 247, which can be used for highly selective quantification. nih.gov

While direct metabolic studies on DnHpP are limited, analysis of its isomers, such as diisoheptyl phthalate (DIHP), provides insight into likely metabolic pathways. The primary metabolites identified for DIHP include monohydroxyheptyl phthalate, mono-oxoheptyl phthalate, and monocarboxyhexyl phthalate. researchgate.net Therefore, MS/MS methods for DnHpP analysis are often designed to also detect these oxidized monoester metabolites, which are crucial biomarkers of exposure. nih.govjst.go.jp

Table 1: Mass Spectrometry Data for this compound

Parameter Value (m/z) Technique Reference
Precursor Ion 363.25 ([M+H]⁺) MS/MS nih.gov
Product Ions 149, 247 MS/MS nih.gov
Characteristic Ion 149 GC-MS nih.gov

High-performance liquid chromatography (HPLC) coupled with an ultraviolet (UV) detector is another established method for the quantification of phthalates. thermofisher.com Phthalates possess a benzene (B151609) ring in their core structure, which absorbs UV light. This compound has been successfully analyzed using HPLC-UV, where it served as an internal standard for the quantification of other phthalates. nih.govresearchgate.net In such applications, detection was performed at a wavelength of 202 nm, indicating its suitability for UV-based quantification. nih.govresearchgate.net The optimal wavelength for detection is determined by recording the compound's absorption spectrum; for many phthalates, this falls within the 200-235 nm range. ilacadofsci.com

Method Validation and Quality Assurance in Environmental Analysis

To ensure the accuracy and reliability of analytical data, methods for quantifying DnHpP must undergo thorough validation. This process establishes the performance characteristics of the method, including its sensitivity, accuracy, and precision.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These values are matrix-dependent and vary based on the analytical technique. For the analysis of DnHpP in air samples using gas chromatography with an electron capture detector, a minimum detectable concentration of 0.001 µg/m³ has been reported. nih.gov In more complex matrices like soil, LODs for phthalates, including DnHpP, are generally in the range of 0.5 to 5 mg/kg. researchgate.net

Table 2: Examples of Detection Limits for Di-n-Heptyl Phthalate (DnHpP)

Matrix Technique Limit of Detection (LOD) Reference
Air GC-ECD 0.001 µg/m³ nih.gov
Soil Various 0.5 - 5 mg/kg researchgate.net

Internal standards and surrogates are essential for quality control in quantitative analysis. mdpi.com An internal standard is a compound with similar chemical properties to the analyte, which is added to all samples, standards, and blanks at a constant concentration before processing. It is used to correct for variations in extraction efficiency and instrument response. Due to its similar properties to other high-molecular-weight phthalates, this compound has been employed as an internal standard for the analysis of compounds like di(2-ethylhexyl) phthalate. nih.govresearchgate.net

When quantifying DnHpP itself, the ideal internal standard is an isotopically labeled version of the molecule, such as this compound-d4. The deuterium-labeled standard is chemically identical to the target analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. This approach provides the most accurate correction for sample loss during preparation and for matrix-induced signal variations. researchgate.net Surrogate analytes, which are similar to the target compound but not expected to be present in the original sample, are also used to monitor the performance of the analytical method for each sample. epa.gov

Environmental Fate and Transformation of N Heptyl 2 Heptyl Phthalate

Degradation Pathways in Environmental Media

The breakdown of n-Heptyl 2-Heptyl Phthalate (B1215562) in the environment occurs through several key pathways. These include biological processes mediated by microorganisms, degradation induced by sunlight, and chemical breakdown through hydrolysis.

Biodegradation Processes

Biodegradation is a significant process for the breakdown of phthalate esters in the environment, carried out by a wide variety of microorganisms under both aerobic and anaerobic conditions. researchgate.net The chemical structure of phthalates, particularly the length of the alkyl chains, influences their biodegradability. researchgate.netkaydiandesign.com

Under aerobic conditions, the biodegradation of phthalates generally proceeds in two main stages. mdpi.com The initial step involves the hydrolysis of the diester to a monoester and then to phthalic acid. mdpi.com This process is facilitated by esterase enzymes produced by various bacteria. d-nb.info Following the formation of phthalic acid, it is further metabolized, often to protocatechuate, which then enters central metabolic pathways and is ultimately broken down into carbon dioxide and water. mdpi.comresearchgate.net

A variety of bacterial genera have been identified as capable of degrading phthalates, including Gordonia, Arthrobacter, Bacillus, Pseudomonas, and Rhodococcus. d-nb.infonih.gov For instance, a novel Enterobacter spp. strain, YC-IL1, isolated from polluted soil, demonstrated the ability to efficiently degrade di(2-ethylhexyl) phthalate (DEHP) and a range of other phthalate esters, including di-n-heptyl phthalate (DHpP). mdpi.com This strain showed a high degradation efficiency for DHpP, reaching 95.4%. mdpi.com The degradation process is influenced by environmental factors such as temperature and pH, with optimal degradation often occurring around 30°C. mdpi.com

The general pathway for the aerobic degradation of many phthalate esters is as follows:

Step 1: Hydrolysis to Monoester: The diester (e.g., n-Heptyl 2-Heptyl Phthalate) is hydrolyzed by microbial esterases to form the corresponding monoester (mono-n-heptyl phthalate) and an alcohol.

Step 2: Hydrolysis to Phthalic Acid: The monoester is further hydrolyzed to phthalic acid and another alcohol molecule.

Step 3: Aromatic Ring Cleavage: The phthalic acid molecule is then attacked by dioxygenase enzymes, leading to the cleavage of the aromatic ring and the formation of intermediates that can enter the Krebs cycle.

Table 1: Microbial Genera Involved in Aerobic Phthalate Degradation

Microbial GenusReference
Gordonia d-nb.info
Arthrobacter d-nb.info
Bacillus nih.gov
Pseudomonas nih.gov
Rhodococcus nih.gov
Enterobacter mdpi.com

Under anaerobic conditions, the degradation of phthalates also begins with the hydrolysis of the ester bonds to form phthalic acid and the corresponding alcohols. kaydiandesign.com However, the subsequent breakdown of the phthalic acid ring follows a different pathway than in aerobic degradation.

Complete anaerobic mineralization of several phthalate esters, including dimethyl phthalate, diethyl phthalate, and dibutyl phthalate, has been demonstrated using digested sewage sludge. wur.nl While the direct anaerobic degradation of this compound is not as extensively studied, the general principles of anaerobic phthalate degradation suggest a similar initial hydrolysis followed by the breakdown of phthalic acid. The rate of anaerobic degradation can be influenced by the presence of other substances; for example, it can be inhibited by compounds like acetate (B1210297), pyruvate, and certain metals. nih.gov

Photodegradation

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. While microbial degradation is generally considered the primary route for phthalate removal in the environment, photodegradation can also contribute to their transformation, although it is often a slower process. d-nb.inforsc.org The rate of photodegradation can be influenced by the presence of other substances in the environment that act as photosensitizers. researchgate.net

For some phthalates, the aqueous photolysis half-life can be very long. d-nb.info However, the process can be enhanced by photocatalysts such as titanium dioxide (TiO2). d-nb.info Studies on various phthalate esters have shown that photodegradation can lead to the cleavage of the ester bonds and the breakdown of the aromatic ring. frontiersin.orgnih.gov The specific products of photodegradation can vary depending on the reaction conditions and the specific phthalate ester. nih.gov

Hydrolysis Mechanisms

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For phthalate esters, hydrolysis involves the cleavage of the ester bonds, leading to the formation of the corresponding alcohol and either the monoester or phthalic acid. alchemist-plasticizer.com This process can occur abiotically, although it is generally slow under typical environmental conditions. wur.nl The rate of chemical hydrolysis for some phthalates can have half-lives ranging from months to over 100 years. wur.nl

The hydrolysis of phthalate esters can be catalyzed by acids or bases. alchemist-plasticizer.com In the environment, this process is often biologically mediated by microbial esterases, as discussed in the biodegradation sections. The initial step in both aerobic and anaerobic degradation of phthalates is the enzymatic hydrolysis of the ester linkages. kaydiandesign.commdpi.com

Formation and Fate of Primary and Secondary Metabolites

The degradation of this compound results in the formation of various intermediate compounds known as metabolites. The primary metabolite formed is typically the monoester, mono-n-heptyl phthalate, resulting from the hydrolysis of one of the ester bonds. nih.gov This is then followed by the formation of phthalic acid. mdpi.com

In the case of other branched-chain phthalates like di-(2-propylheptyl) phthalate (DPHP), a series of oxidized metabolites are formed from the monoester. nih.gov These include hydroxylated and carboxylated forms of the monoester. tum.decpsc.gov For example, the metabolism of DPHP leads to mono-(2-propyl-6-hydroxyheptyl) phthalate (OH-MPHP), mono-(2-propyl-6-oxoheptyl) phthalate (oxo-MPHP), and mono-(2-propyl-6-carboxyhexyl) phthalate (cx-MPHP). tum.de It is plausible that a similar pattern of oxidation of the alkyl chain could occur during the degradation of this compound, leading to a variety of secondary metabolites.

Table 2: Potential Metabolites from the Degradation of this compound and Related Compounds

CompoundAbbreviationPotential Formation Pathway
mono-n-heptyl phthalate---Hydrolysis of this compound
Phthalic AcidPAHydrolysis of mono-n-heptyl phthalate
mono-(2-propyl-6-hydroxyheptyl) phthalateOH-MPHPOxidation of the monoester of DPHP
mono-(2-propyl-6-oxoheptyl) phthalateoxo-MPHPOxidation of OH-MPHP
mono-(2-propyl-6-carboxyhexyl) phthalatecx-MPHPOxidation of the monoester of DPHP

Mono-2-heptyl Phthalate (MHPP) as a Key Metabolite

The initial and critical step in the breakdown of di-ester phthalates in the environment is the hydrolysis of one of the two ester bonds. This process is typically mediated by microbial esterases under both aerobic and anaerobic conditions d-nb.info. For di-n-heptyl phthalate, this first transformation step results in the formation of its corresponding monoester, Mono-2-heptyl Phthalate (MHPP), and a heptanol molecule nih.govnih.gov.

This initial hydrolysis is a common feature across the phthalate class. For instance, the degradation of Di(2-ethylhexyl) phthalate (DEHP) invariably proceeds through the formation of Mono-2-ethylhexyl phthalate (MEHP). This metabolic pathway has been observed in numerous environmental and biological systems. The formation of the monoester is significant as it alters the physicochemical properties of the compound, often increasing its water solubility and changing its biological activity.

Phthalic Acid Formation

Following the formation of the monoester, the second ester linkage is subsequently hydrolyzed. This second step results in the formation of Phthalic acid (benzene-1,2-dicarboxylic acid) and another alcohol molecule d-nb.infowikipedia.org. Phthalic acid represents a central intermediate in the complete degradation pathway of most common phthalate esters nih.gov.

Di-n-heptyl phthalate → Mono-n-heptyl phthalate + Heptanol

Mono-n-heptyl phthalate → Phthalic acid + Heptanol

Phthalic acid → Protocatechuate → Central Metabolism (TCA Cycle)

This stepwise hydrolysis is a well-documented mechanism for a wide range of phthalates, indicating that Phthalic acid is a key and universal metabolite in their environmental degradation researchgate.net.

Environmental Persistence and Influencing Factors

While phthalates like di-n-heptyl phthalate can be biodegraded, their persistence in the environment is governed by a variety of factors. As a medium-chain phthalate, it is expected to undergo relatively rapid biodegradation, particularly under aerobic conditions canada.ca. However, abiotic degradation processes such as hydrolysis are generally slow canada.ca. The half-lives of phthalates can range widely, from years to potentially millennia for larger molecules under unfavorable conditions researchgate.netresearchgate.net.

Temperature Dependence of Degradation Kinetics

Temperature is a critical factor influencing the rate of both biological and chemical degradation processes. For microbial degradation of phthalates, activity generally increases with temperature up to an optimal point, beyond which enzymatic activity declines.

For example, studies on other phthalates have shown that the optimal temperature for biodegradation is often in the range of 30-35°C nih.gov. The degradation of phthalates via chemical oxidation, such as with thermally activated persulfate, also shows a clear positive correlation between temperature and degradation rate, largely due to improved mass transfer from soil or sediment to the water phase where the reaction occurs nih.gov. Conversely, at lower temperatures, such as those found in groundwater, degradation rates are significantly slower. For instance, the degradation of DEHP and DBP in a ZVI-persulfate system decreased substantially when the temperature was lowered from 30°C to 15°C researchgate.net. In biological systems, increased temperature can paradoxically increase the persistence and bioaccumulation potential of some phthalates by affecting the organism's metabolic clearance rate and the compound's distribution within tissues nih.gov.

Table 1: Effect of Temperature on Phthalate Degradation (Examples from Literature)
PhthalateSystem/MethodTemperature Range (°C)Observed Effect on Degradation RateReference
DEHP, DBP, DMPZVI-Persulfate Activation15 - 30Degradation rate increased with temperature. At 15°C, degradation was 32% for DEHP and 47% for DBP in 180 min. researchgate.net
DBP, DEHPThermal-Activated Persulfate in SoilNot specifiedDegradation rate improved with increasing temperature. nih.gov
DEHPPharmacokinetics in Rainbow Trout6 - 18Total body clearance increased, but biological persistence and half-life also increased with temperature. nih.gov
DEPBiodegradation by Pseudomonas fluorescens10 - 35Optimal degradation between 30°C and 35°C; growth decreased outside this range. nih.gov

Influence of pH and Organic Matter

The pH of the environmental matrix (soil, water, sediment) significantly affects phthalate degradation. For microbial processes, most degrading bacteria exhibit optimal activity within a neutral to slightly alkaline pH range, typically between 6.5 and 8.0 nih.gov. Extreme pH values can inhibit microbial growth and enzymatic function. Chemical degradation processes are also highly pH-dependent. For example, the Fenton reaction for DEHP degradation shows maximum efficiency at an acidic pH of 3, with a sharp decline in efficiency at higher or lower pH values researchgate.net. The sorption of phthalates is also influenced by pH, as it can affect the surface charge of sorbents like soil organic matter and clay minerals nih.govnih.gov.

Soil organic matter (SOM) and dissolved organic matter (DOM) play a dual role in the fate of phthalates. On one hand, the high hydrophobicity of compounds like di-n-heptyl phthalate leads to strong sorption onto organic matter, which can decrease their bioavailability and thus slow down degradation bohrium.comnih.gov. On the other hand, organic matter can serve as a nutrient source, promoting the growth and metabolic activity of phthalate-degrading microorganisms bohrium.com. The net effect of organic matter depends on the balance between these competing processes bohrium.com.

Sediment and Water Column Dynamics

Once released into aquatic environments, the fate of di-n-heptyl phthalate is largely governed by its hydrophobicity and low water solubility canada.ca. Phthalates with longer alkyl chains tend to partition from the water column and adsorb to suspended solids and bottom sediments canada.canih.gov. It is estimated that approximately 80% of a mixture containing diheptyl phthalate partitions to sediment in lake microcosms nih.gov.

Therefore, sediments often act as a major sink and long-term reservoir for these compounds in aquatic systems researchgate.net. Concentrations of phthalates are typically found to be significantly higher in sediments than in the overlying water column nih.gov. However, this partitioning is not permanent. Changes in environmental conditions, such as resuspension of sediments during high-flow events or changes in water chemistry, can lead to the release of bound phthalates back into the water column, turning sediments into a secondary source of pollution mdpi.com. The concentration of phthalates in river sediments often shows seasonal variation, with accumulation patterns differing between wet and dry seasons mdpi.com.

Sorption and Mobilization in Environmental Matrices

Sorption is a key process controlling the transport and fate of di-n-heptyl phthalate in the environment nih.gov. Due to its high octanol-water partition coefficient (log Kow) and hydrophobicity, it is expected to be largely immobile in soil, binding strongly to soil organic matter nih.govnih.gov. This strong adsorption reduces its potential for leaching into groundwater but also limits its availability for microbial degradation nih.govresearchgate.net.

The mobilization and transport of phthalates in the environment occur through several pathways. Because they are not chemically bound to the polymer matrix in plastics, they can leach from products into soil and water nih.gov. In aquatic systems, they can be transported over long distances while sorbed to suspended particulate matter nih.gov. Volatilization from moist soil or water surfaces may occur, but this process is expected to be significantly attenuated by strong adsorption to soil and sediment particles nih.gov. The sorption capacity for phthalates is generally higher for compounds with longer alkyl chains and in soils or sediments with higher organic matter content nih.govnih.gov.

Adsorption to Particulate Matter and Organic Carbon

The strong tendency of high molecular weight phthalates to adsorb to solid environmental matrices is a critical aspect of their environmental distribution. This process reduces their concentration in the aqueous phase, limiting their mobility and bioavailability but also creating reservoirs of the compound in soil, sediment, and dust.

Detailed Research Findings:

Phthalates with longer alkyl chains exhibit greater hydrophobicity and, consequently, a higher affinity for organic carbon and particulate matter. The primary mechanism for this adsorption is partitioning into the organic matter present in soil and sediment. The soil organic carbon-water partition coefficient (Koc) is a key indicator of this tendency. A high Koc value suggests that the chemical will be predominantly found sorbed to soil and sediment rather than dissolved in water.

For diheptyl phthalate, an estimated Koc value of 5.7 x 10⁴ L/kg indicates that it is expected to be immobile in soil, with a strong tendency to adsorb to suspended solids and sediment. nih.gov This is consistent with the general behavior of hydrophobic organic compounds. ecetoc.orgkorea.ac.kr Studies on other high molecular weight phthalates have shown that they are prevalent in indoor dust and airborne particulate matter, indicating their propensity to adsorb to these surfaces. nih.govresearchgate.net The partitioning of these compounds to particulate matter means that inhalation of dust can be a relevant exposure pathway. In one study, approximately 80% of a similar high molecular weight phthalate, di(heptyl,nonyl,undecyl) phthalate, partitioned to sediment in experimental microcosms. nih.gov

The adsorption behavior is influenced by the characteristics of both the phthalate and the environmental matrix. Higher molecular weight and a higher octanol-water partition coefficient (Kow) in the phthalate lead to stronger adsorption. epa.gov For the matrix, a higher organic carbon content results in greater sorption capacity.

Physicochemical Properties Influencing Adsorption of Diheptyl Phthalates
CompoundParameterValueImplication for Adsorption
Diheptyl PhthalateSoil Organic Carbon-Water Partition Coefficient (Koc)5.7 x 104 L/kg (estimated)Expected to be immobile in soil and adsorb strongly to sediment.
Diisoheptyl PhthalateOctanol-Water Partition Coefficient (log Kow)6.87High hydrophobicity, indicating strong partitioning to organic matter.

Water Solubility and Partitioning Behavior

The partitioning behavior of this compound between water and other environmental compartments is largely dictated by its extremely low water solubility and high lipophilicity. These properties are fundamental to understanding its distribution and persistence in the environment.

Detailed Research Findings:

Phthalate esters, in general, have low solubility in water, and this solubility decreases as the length of the alkyl chains increases. nih.govspecialchem.com Diheptyl phthalates are characterized by very low aqueous solubility. For instance, diisoheptyl phthalate has a measured water solubility of 1.7 x 10⁻⁵ g/L (0.017 mg/L). industrialchemicals.gov.au Another source reports a water solubility of 0.01% for di-n-heptyl phthalate. nih.gov This limited solubility means the compound will not persist at high concentrations in the water column and will readily partition to more hydrophobic phases.

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is used to predict its distribution in the environment. A high log Kow value indicates a strong tendency for the substance to partition into fatty tissues of organisms and organic matter in the environment. The estimated log Kow for di-n-heptyl phthalate is 7.6, and the calculated value for diisoheptyl phthalate is 6.87. nih.govindustrialchemicals.gov.au These high values confirm the compound's hydrophobic and lipophilic nature, suggesting a high potential for bioaccumulation and strong partitioning to soil and sediment. nih.gov This partitioning behavior is a key reason why high molecular weight phthalates are found in sediment and biota more commonly than in water samples.

Water Solubility and Partitioning Data for Diheptyl Phthalate Isomers
CompoundPropertyValueReference
Di-n-heptyl PhthalateWater Solubility0.01% nih.gov
Diisoheptyl PhthalateWater Solubility1.7 x 10-5 g/L (at 22°C) industrialchemicals.gov.au
Di-n-heptyl PhthalateOctanol-Water Partition Coefficient (log Kow)7.6 (estimated) nih.gov
Diisoheptyl PhthalateOctanol-Water Partition Coefficient (log Kow)6.87 (calculated) industrialchemicals.gov.au

Ecological Biomonitoring and Environmental Exposure Assessment of N Heptyl 2 Heptyl Phthalate

Detection in Non-Human Biological Systems and Environmental Organisms

The detection of phthalate (B1215562) esters in a wide range of environmental organisms is a key aspect of ecological biomonitoring. While extensive data exists for common phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP), information specific to di-n-heptyl phthalate (DNHpP) is less common but indicates its presence in the biosphere.

Biomonitoring studies have confirmed the presence of various phthalates in diverse species across different trophic levels. These include fish, molluscs, and crustaceans, which can absorb these substances from contaminated water, sediment, and through their diet. nih.gov For instance, diheptyl phthalate has been specifically reported in the fungi species Alternaria gaisen and Alternaria kikuchiana, demonstrating its uptake by microorganisms. nih.gov

In marine ecosystems, higher-molecular-weight phthalates have been identified in the tissues of marine mammals. Fat and muscle tissues are often the primary storage sites for these lipophilic compounds. Although DEHP is the most frequently reported, other phthalates like DNHpP have also been detected, indicating their bioaccumulation potential in long-lived marine fauna.

Environmental Exposure Pathways and Routes in Ecosystems

Di-n-heptyl phthalate, like other phthalates used as plasticizers, is not chemically bound to the polymer matrix of products. mdpi.commdpi.com This allows it to be released into the environment over time through various physical processes. The primary environmental exposure pathways include leaching into liquids, migration into foods, and volatilization or abrasion into the air and dust. mdpi.com

Once released, DNHpP can enter various environmental compartments:

Aquatic Systems: Release from plastic waste, industrial discharge, and runoff are major sources of phthalates in rivers and oceans. mdpi.com In the aquatic environment, they can exist in a dissolved phase or, more commonly, adsorb to suspended solids and sediment due to their low water solubility. mdpi.com

Atmosphere: Phthalates can be released into the atmosphere through volatilization from products and industrial emissions. nih.gov Once airborne, DNHpP can exist in both vapor and particulate phases. nih.gov It can be absorbed by organisms through the inhalation of its aerosol. inchem.org Atmospheric deposition is a significant pathway for the widespread distribution of these compounds into soil and water bodies. mdpi.com

Soil and Sediment: Atmospheric deposition and the application of sewage sludge are primary routes of phthalate contamination in terrestrial ecosystems. mdpi.com Based on its physicochemical properties, diheptyl phthalate is expected to have low mobility in soil, and biodegradation is considered an important fate process. nih.gov

Ingestion is a primary route of exposure for many organisms, either through consumption of contaminated water, food, or accidental ingestion of soil and dust. inchem.orgnih.gov

Biotransformation and Metabolic Profiling in Environmental Organisms

The biotransformation of phthalates in living organisms is a critical process that influences their bioaccumulation potential and toxicity. Generally, the metabolism of phthalate diesters occurs in two main phases. mdpi.com

Phase I Metabolism: The initial step is the hydrolysis of the phthalate diester into its corresponding monoester, in this case, mono-n-heptyl phthalate. This reaction is catalyzed by non-specific enzymes such as carboxylesterases and lipases. mdpi.com This initial metabolite can be more biologically active than the parent compound. mdpi.com

Phase II Metabolism: Following hydrolysis, the monoester undergoes further transformation. The alkyl side chain can be oxidized, and the resulting molecule is often conjugated with hydrophilic molecules, such as through glucuronidation (involving the UDP-glucuronosyl-transferase enzyme). mdpi.com This process increases the water solubility of the metabolites, facilitating their excretion from the organism, primarily through urine. mdpi.com

This metabolic capability, which tends to increase with trophic level, generally limits the biomagnification of phthalates in aquatic and terrestrial food chains despite their high potential for bioaccumulation based on their lipophilic nature. While this is the established general pathway, specific studies detailing the metabolic profile and resultant metabolites of di-n-heptyl phthalate in various environmental organisms are not widely available.

Ecological Risk Assessment Methodologies

Ecological risk assessment is a process used to evaluate the potential adverse effects of chemical stressors on ecosystems. For phthalates, a common approach involves calculating a risk quotient to compare environmental concentrations with toxicity thresholds.

Application of the Risk Quotient (RQ) Approach for Aquatic Organisms

The Risk Quotient (RQ) method is a widely used tool in ecological risk assessment to provide a deterministic estimate of risk. nih.gov It is calculated by dividing the Measured Environmental Concentration (MEC) or the Predicted Environmental Concentration (PEC) of a substance by its Predicted No-Effect Concentration (PNEC). plos.org

RQ = MEC / PNEC

The resulting RQ value is then compared to established risk levels:

RQ ≤ 0.1: Low risk

Advanced Research Perspectives and Future Directions

Theoretical Modeling of Environmental Behavior and Fate of the Chemical Compound

Predicting the environmental persistence, distribution, and ultimate fate of n-Heptyl 2-Heptyl Phthalate (B1215562) is essential for proactive environmental management. europa.eu Theoretical models, particularly Quantitative Structure-Activity Relationships (QSAR), are pivotal tools for estimating the behavior of chemicals when experimental data is scarce. dmu.dk These models correlate the molecular structure of a compound with its physicochemical properties and environmental endpoints like biodegradability, bioconcentration potential, and toxicity. europa.euruc.dk

For phthalate esters, QSAR models have been developed to predict degradation rates in various environmental compartments, including soil and water. nih.gov These models often incorporate quantum chemical parameters and soil properties, such as organic matter content, to improve their predictive accuracy. nih.gov For instance, a QSAR and Interspecies Correlation Estimation (ICE) model has been used to estimate hazardous concentrations (HCs) of certain phthalates to aquatic organisms, providing a basis for environmental risk assessment. nih.gov

Future research on n-Heptyl 2-Heptyl Phthalate should focus on developing and validating specific QSAR models for this compound. Key molecular descriptors, such as the octanol-water partition coefficient (Kow), and structural properties related to its C7 alkyl chains, would be critical inputs. Such models could simulate its partitioning between air, water, soil, and sediment, and estimate its half-life in these matrices, thereby guiding monitoring efforts and risk assessments. europa.eu

Table 1: Key Parameters in QSAR Modeling for Phthalate Environmental Fate

Parameter Category Specific Descriptors Relevance to Environmental Fate
Molecular Structure Molecular Weight, Alkyl Chain Length, Branching Influences volatility, solubility, and susceptibility to degradation.
Physicochemical Properties Octanol-Water Partition Coefficient (Kow), Water Solubility, Vapor Pressure Governs partitioning between environmental compartments (air, water, soil). europa.eu
Quantum Chemical EHOMO (Energy of Highest Occupied Molecular Orbital), qC- (Charge on Carbonyl Carbon) Helps predict reactivity and susceptibility to microbial degradation. nih.gov
Environmental Factors Soil Organic Matter (SOM), pH, Temperature Affects bioavailability, adsorption, and microbial activity, thus influencing degradation rates. nih.gov

Development of Novel Remediation Technologies for Environmental Contamination

Given the persistence of some phthalates in the environment, developing effective remediation technologies is a high priority. fao.org Research has progressed beyond conventional methods to more sustainable and efficient "green" technologies. nih.gov

Bioremediation harnesses the metabolic capabilities of microorganisms to break down contaminants into less harmful substances. nih.gov This approach is considered cost-effective and environmentally friendly. d-nb.info For phthalates, the primary degradation step typically involves hydrolysis by microbial esterases, which cleave the ester bonds to form phthalic acid and the corresponding alcohol (in this case, heptanol). d-nb.infonih.gov

Several bioremediation techniques have shown promise for phthalate-contaminated sites:

Composting: This method has demonstrated high efficiency (25%–100%) in degrading phthalates in soil by fostering a rich microbial community. nih.gov

Bioaugmentation: Involves introducing specific, highly efficient phthalate-degrading microbial strains or consortia to a contaminated site to accelerate the degradation process. taylorfrancis.com

Bioslurry Reactors: Contaminated soil is mixed with water to form a slurry, creating an optimized environment for microorganisms to degrade pollutants. This technique has achieved over 90% degradation for high-molecular-weight phthalates. taylorfrancis.com

Biosparging: Involves injecting air into the subsurface to stimulate the activity of indigenous aerobic bacteria, a technique successfully used for in-situ remediation of phthalate contamination. greensoilgroup.com

Future research should focus on isolating and characterizing microbial species or consortia capable of efficiently degrading this compound. The longer, branched alkyl chains may influence its bioavailability and degradation rate compared to more commonly studied phthalates. taylorfrancis.comkent.ac.uk

Advanced Oxidation Processes (AOPs) are chemical treatment methods that generate highly reactive oxygen species, most notably the hydroxyl radical (•OH), to destroy a wide range of organic pollutants. semanticscholar.orgnih.gov AOPs are particularly effective for treating water contaminated with phthalates. researchgate.net

Key AOPs applicable to phthalate remediation include:

Ozonation-based Processes: Using ozone (O3) alone or in combination with hydrogen peroxide (H2O2) or UV light (UV/O3) can significantly enhance degradation. The UV/O3 process, for example, improved the removal of Di(2-ethylhexyl) phthalate (DEHP) to 80%, compared to 50% for ozone alone. mui.ac.ir

Photocatalysis: This process uses a semiconductor catalyst, like titanium dioxide (TiO2), which, when activated by UV light, generates hydroxyl radicals. abzums.ac.ir

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide and iron ions (Fe²⁺) to produce hydroxyl radicals. researchgate.net

Sulfate (B86663) Radical-Based AOPs: These processes generate sulfate radicals (SO₄•⁻), which have a higher oxidation potential than hydroxyl radicals and can be more effective in degrading phthalates. nih.gov

The application of these AOPs to this compound is a promising area of research. Studies would need to determine optimal operating conditions (e.g., pH, oxidant dosage) and investigate the degradation pathways and potential formation of intermediate byproducts. researchgate.net

Isomer-Specific Environmental Behavior and Transformation Studies

Commercial phthalates are often complex mixtures of isomers. For example, "diisoheptyl phthalate" (DiHepP) is a mixture of C7 isomers. Similarly, this compound is one specific isomer within a broader group of diheptyl phthalates. Different isomers can exhibit distinct toxicokinetic profiles and environmental behaviors. nih.govresearchgate.net

The transformation of phthalates in the environment and in organisms proceeds through metabolic pathways that can be isomer-specific. The initial hydrolysis is followed by oxidation of the alkyl side chain, leading to various metabolites. nih.govnih.gov For instance, studies on Di-(2-propylheptyl) phthalate (DPHP), another C10 phthalate, have identified specific hydroxylated and carboxylated metabolites in urine, which serve as biomarkers of exposure. nih.gov

Future research must address the significant knowledge gap regarding the isomer-specific fate of diheptyl phthalates. This includes:

Comparing the rates of biodegradation and abiotic degradation among different C7 phthalate isomers.

Identifying and quantifying the transformation products and metabolites unique to this compound.

Developing analytical methods capable of distinguishing between various diheptyl phthalate isomers in environmental samples. nih.gov

Understanding these differences is critical for accurate risk assessment, as the toxicity and persistence of the parent compound and its degradation products can vary significantly between isomers.

Comprehensive Multi-Matrix Environmental Monitoring Programs

To fully assess the environmental exposure to this compound, comprehensive monitoring programs are necessary. researchgate.net Phthalates are ubiquitous contaminants found in numerous environmental matrices, including air, water, soil, sediment, and biota. nih.gov Their presence is also well-documented in indoor dust, consumer products, and food. nih.govnih.gov

Effective monitoring programs should be designed to be multi-matrix, capturing the distribution and concentration of the chemical across different environmental compartments. nih.gov This requires sensitive and selective analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are capable of detecting phthalates at low concentrations (ng/L or ng/g levels). oregonstate.edunih.gov

While many monitoring programs focus on priority pollutants like DEHP and Dibutyl phthalate (DBP), the increasing use of alternative plasticizers necessitates the inclusion of compounds like this compound. nih.govepa.gov Future programs should aim to:

Incorporate this compound into routine environmental surveys of surface water, industrial effluent, and landfill leachate. nih.govresearchgate.net

Monitor its presence in indoor environments, as this is a primary route of human exposure.

Analyze its concentration in sewage sludge, which can be a significant source of soil contamination when applied to agricultural land. nih.gov

Table 2: Framework for a Multi-Matrix Monitoring Program for this compound

Environmental Matrix Sampling Location/Type Analytical Method Monitoring Objective
Water Rivers, Lakes, Groundwater, Industrial Wastewater GC-MS, LC-MS/MS Assess aquatic contamination levels and identify pollution sources. nih.gov
Soil/Sediment Agricultural Fields, Industrial Sites, Riverbeds GC-MS Determine long-term accumulation and persistence.
Air Indoor and Outdoor Air (Particulate Matter) GC-MS Evaluate inhalation exposure pathways. researchgate.net
Biota Fish, Aquatic Invertebrates LC-MS/MS Investigate bioaccumulation potential in food webs.
Consumer Products Plastics, Personal Care Products, Food Packaging GC-MS, LC-MS/MS Identify primary sources of environmental release and human exposure. nih.gov

Integration of Multi-Omics Approaches in Environmental Degradation Studies

Understanding the microbial degradation of this compound at a molecular level can be greatly enhanced by multi-omics approaches. These technologies provide a holistic view of the biological processes involved in bioremediation. nih.gov

Metagenomics: This approach allows for the study of the genetic material recovered directly from environmental samples. It can be used to explore the microbial diversity in a phthalate-contaminated site, identify novel genes and enzymes (e.g., esterases, dioxygenases) involved in the degradation pathway, and assess the metabolic potential of the entire microbial community without the need for cultivation. researchgate.net

Transcriptomics: By analyzing the complete set of RNA transcripts, this technique reveals which genes are actively being expressed by microorganisms in the presence of this compound. This can help elucidate the regulatory networks that control the degradation pathways. nih.gov

Proteomics: This is the large-scale study of proteins. It can identify the specific enzymes (e.g., hydrolases) that are produced by bacteria to break down the phthalate molecule. nih.gov

Metabolomics: This approach focuses on identifying and quantifying the small-molecule intermediates and end-products of metabolism. It is crucial for confirming the proposed degradation pathway and identifying any potentially persistent or toxic byproducts. researchgate.net

Integrating these multi-omics datasets can provide a comprehensive model of how microbial communities respond to and degrade this compound. nih.gov This knowledge is invaluable for optimizing bioremediation strategies and developing engineered bacterial strains with enhanced degradation capabilities for this and other persistent plasticizers. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.